(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide
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Overview
Description
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both ethylphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-ethylphenyl isocyanate with 4-fluorophenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE
- (3E)-3-({[(4-CHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE
Uniqueness
Compared to similar compounds, (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct biological effects.
Properties
Molecular Formula |
C20H21FN4O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H21FN4O3/c1-3-14-4-8-17(9-5-14)23-19(27)20(28)25-24-13(2)12-18(26)22-16-10-6-15(21)7-11-16/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+ |
InChI Key |
CNTUZWWIOLEELD-ZMOGYAJESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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